

# Application Notes and Protocols for the Characterization of Bromo-PEG8-CH<sub>2</sub>COOtBu

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## Compound of Interest

Compound Name: Bromo-PEG8-CH<sub>2</sub>COOtBu

Cat. No.: B12424100

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## Introduction

**Bromo-PEG8-CH<sub>2</sub>COOtBu** is a heterobifunctional polyethylene glycol (PEG) linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] As a critical component that bridges a target protein binder and an E3 ligase ligand, the purity and structural integrity of this linker are paramount to the efficacy and safety of the final therapeutic agent.[4][5] These application notes provide detailed protocols for the analytical characterization of **Bromo-PEG8-CH<sub>2</sub>COOtBu** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Molecular Structure and Properties

- Chemical Formula: C<sub>22</sub>H<sub>43</sub>BrO<sub>10</sub>
- Molecular Weight: 547.47 g/mol
- Structure:

## Analytical Techniques and Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Bromo-PEG8-CH<sub>2</sub>COOtBu**. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the presence of key functional groups and the PEG backbone.

- Sample Preparation: Dissolve 5-10 mg of **Bromo-PEG8-CH<sub>2</sub>COOtBu** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Program: Standard single pulse (zg30)
  - Number of Scans: 16-64
  - Relaxation Delay (d1): 5 seconds (for quantitative analysis)
  - Spectral Width: -2 to 12 ppm
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled pulse program (zgpg30)
  - Number of Scans: 1024-4096
  - Relaxation Delay (d1): 2 seconds
  - Spectral Width: -10 to 220 ppm
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. For <sup>1</sup>H NMR, reference the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm; DMSO-d<sub>6</sub>: δ 2.50 ppm). For <sup>13</sup>C NMR, reference the solvent peak (CDCl<sub>3</sub>: δ 77.16 ppm; DMSO-d<sub>6</sub>: δ 39.52 ppm).

Assignment	Structure Fragment	$^1\text{H}$ NMR Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ NMR Chemical Shift ( $\delta$ , ppm)
a	Br-CH <sub>2</sub> -	~3.80 (t)	~30
b	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br	~3.70 (t)	~71
c	-(O-CH <sub>2</sub> -CH <sub>2</sub> ) <sub>7</sub> -	~3.65 (s, broad)	~70.5
d	-O-CH <sub>2</sub> -COO-	~4.15 (s)	~68
e	-COO-C(CH <sub>3</sub> ) <sub>3</sub>	-	~81
f	-C(CH <sub>3</sub> ) <sub>3</sub>	~1.45 (s)	~28

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The large signal from the repeating ethylene glycol units will appear as a broad singlet in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of **Bromo-PEG8-CH<sub>2</sub>COOtBu**. Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are suitable techniques.

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as acetonitrile or methanol.
- Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
  - Ionization Mode: Positive.
  - Scan Range: m/z 100-1000.
  - Capillary Voltage: 3-4 kV.
  - Source Temperature: 120-150 °C.
- Data Analysis: Look for the protonated molecule  $[M+H]^+$  and common adducts such as  $[M+Na]^+$  and  $[M+K]^+$ . The isotopic pattern for the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately 1:1 ratio) should be observed.
- Matrix Selection:  $\alpha$ -Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common matrices for PEG analysis.
- Sample Preparation:
  - Prepare a 10 mg/mL solution of the matrix in 50:50 acetonitrile:water with 0.1% TFA.
  - Prepare a 1 mg/mL solution of the analyte in the same solvent.
  - Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix).
- Spotting: Spot 1  $\mu\text{L}$  of the mixture onto the MALDI target plate and allow it to air dry.
- Instrumentation: Acquire the spectrum on a MALDI-TOF mass spectrometer in positive reflectron mode.
- Data Analysis: The spectrum will typically show sodiated  $[M+Na]^+$  and/or potassiated  $[M+K]^+$  adducts, as PEG molecules have a high affinity for alkali metal ions. The characteristic isotopic pattern of bromine should be visible.

Ion	Formula	Expected m/z ( <sup>79</sup> Br)	Expected m/z ( <sup>81</sup> Br)
[M+H] <sup>+</sup>	[C <sub>22</sub> H <sub>44</sub> BrO <sub>10</sub> ] <sup>+</sup>	547.21	549.21
[M+Na] <sup>+</sup>	[C <sub>22</sub> H <sub>43</sub> BrNaO <sub>10</sub> ] <sup>+</sup>	569.19	571.19
[M+K] <sup>+</sup>	[C <sub>22</sub> H <sub>43</sub> BrKO <sub>10</sub> ] <sup>+</sup>	585.17	587.17

## High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **Bromo-PEG8-CH<sub>2</sub>COOtBu**, separating it from starting materials, byproducts, and oligomers of different PEG chain lengths. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred over UV detectors.

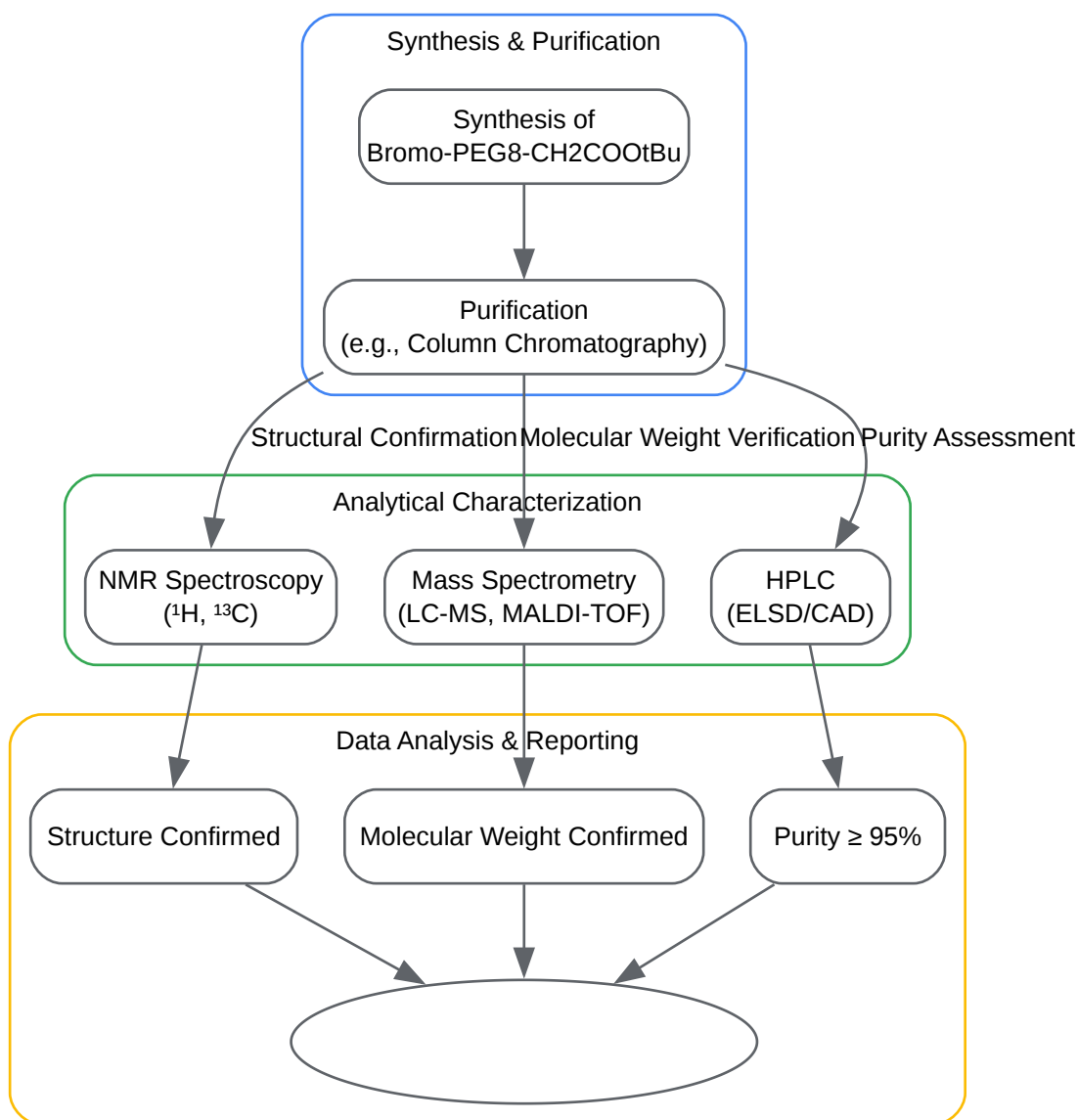
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.
- Chromatography:
  - Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
  - Mobile Phase A: Water.
  - Mobile Phase B: Acetonitrile or Methanol.
  - Gradient: A shallow gradient from a low to a high percentage of organic phase is typically used to separate PEG oligomers. For example, 30% to 70% B over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30-40 °C.
- Detection (ELSD):
  - Nebulizer Temperature: 30-40 °C.
  - Evaporator Temperature: 50-60 °C.

- Gas Flow Rate: 1.5-2.0 L/min.
- Data Analysis: The purity of the sample is determined by the relative peak area of the main component.

Batch Number	Retention Time (min)	Peak Area (%)	Purity (%)
B-PEG8-001	12.5	98.5	>98%
B-PEG8-002	12.6	99.1	>99%

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of **Bromo-PEG8-CH<sub>2</sub>COOtBu**.

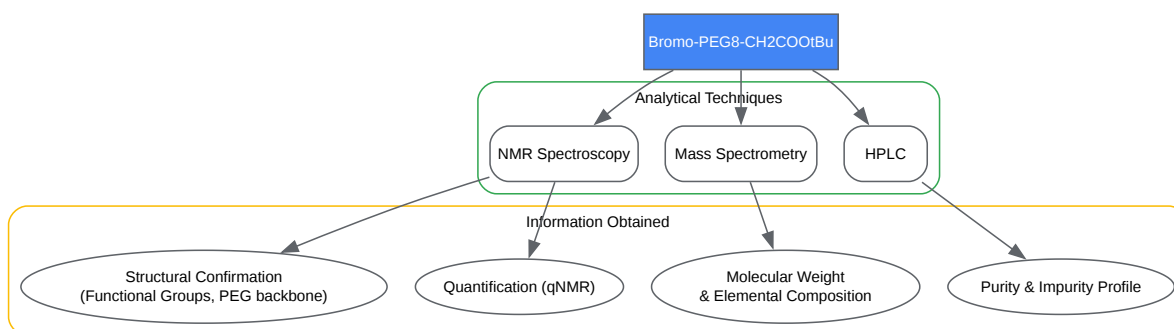


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Caption: Workflow for the synthesis and characterization of **Bromo-PEG8-CH2COOtBu**.

## Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and the specific information obtained from each analytical technique.



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